molecular formula C22H21BrN2O4S B11639398 2-(N-Benzyl4-bromobenzenesulfonamido)-N-(4-methoxyphenyl)acetamide

2-(N-Benzyl4-bromobenzenesulfonamido)-N-(4-methoxyphenyl)acetamide

Cat. No.: B11639398
M. Wt: 489.4 g/mol
InChI Key: WJNPICFHOODVLV-UHFFFAOYSA-N
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Description

2-(N-Benzyl4-bromobenzenesulfonamido)-N-(4-methoxyphenyl)acetamide is a complex organic compound known for its diverse applications in scientific research. This compound features a sulfonamide group, a bromine atom, and a methoxyphenyl group, making it a versatile molecule in various chemical reactions and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-Benzyl4-bromobenzenesulfonamido)-N-(4-methoxyphenyl)acetamide typically involves multiple steps:

  • Formation of the Sulfonamide Intermediate

      Reactants: 4-bromobenzenesulfonyl chloride and benzylamine.

      Conditions: The reaction is carried out in an organic solvent like dichloromethane, with a base such as triethylamine to neutralize the hydrochloric acid formed.

      Product: N-Benzyl-4-bromobenzenesulfonamide.

  • Acylation Reaction

      Reactants: N-Benzyl-4-bromobenzenesulfonamide and 4-methoxyphenylacetic acid.

      Conditions: The reaction is typically performed using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

      Product: this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions

      Reagents: Nucleophiles such as amines or thiols.

      Conditions: Often carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

      Products: Substituted derivatives where the bromine atom is replaced by the nucleophile.

  • Oxidation Reactions

      Reagents: Oxidizing agents like potassium permanganate or hydrogen peroxide.

      Conditions: Typically performed in aqueous or organic solvents under controlled temperatures.

      Products: Oxidized forms of the compound, potentially modifying the methoxy group or the acetamide moiety.

  • Reduction Reactions

      Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

      Conditions: Conducted in anhydrous solvents like ether or tetrahydrofuran (THF).

      Products: Reduced derivatives, possibly affecting the sulfonamide or acetamide groups.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand or catalyst in various organic reactions due to its unique structural features.

    Material Science: Incorporated into polymers or materials for enhanced properties.

Biology

    Enzyme Inhibition: Acts as an inhibitor for certain enzymes, useful in studying enzyme mechanisms.

    Protein Labeling: Utilized in bioconjugation techniques to label proteins for imaging or tracking.

Medicine

    Drug Development: Explored as a potential therapeutic agent due to its bioactive properties.

    Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion (ADME) profiles.

Industry

    Chemical Manufacturing: Used in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-(N-Benzyl4-bromobenzenesulfonamido)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The bromine atom and methoxyphenyl group contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-Benzyl-4-bromobenzenesulfonamide: Lacks the acetamide and methoxyphenyl groups, making it less versatile.

    4-Methoxyphenylacetic Acid: Does not contain the sulfonamide or bromine functionalities.

    Sulfanilamide: A simpler sulfonamide without the benzyl, bromine, or methoxyphenyl groups.

Uniqueness

2-(N-Benzyl4-bromobenzenesulfonamido)-N-(4-methoxyphenyl)acetamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.

Properties

Molecular Formula

C22H21BrN2O4S

Molecular Weight

489.4 g/mol

IUPAC Name

2-[benzyl-(4-bromophenyl)sulfonylamino]-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C22H21BrN2O4S/c1-29-20-11-9-19(10-12-20)24-22(26)16-25(15-17-5-3-2-4-6-17)30(27,28)21-13-7-18(23)8-14-21/h2-14H,15-16H2,1H3,(H,24,26)

InChI Key

WJNPICFHOODVLV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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